molecular formula C22H16N2O5 B11702836 3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide

Cat. No.: B11702836
M. Wt: 388.4 g/mol
InChI Key: VLEVURHRKDBVLQ-FMCGGJTJSA-N
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Description

3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide is a complex organic compound that combines structural elements from both naphthalene and coumarin derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and coumarin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The coumarin moiety is known for its ability to intercalate with DNA and inhibit topoisomerase enzymes, while the naphthalene derivative may interact with various proteins and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its biological activities.

    Naphthalene-2-carbohydrazide:

    Coumarin Derivatives: A broad class of compounds with diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Uniqueness

3-hydroxy-N’-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide is unique due to its hybrid structure, combining features of both naphthalene and coumarin derivatives. This structural combination enhances its potential biological activities and broadens its range of applications in scientific research.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-hydroxy-N-[(Z)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H16N2O5/c1-12(17-9-15-6-7-16(25)11-20(15)29-22(17)28)23-24-21(27)18-8-13-4-2-3-5-14(13)10-19(18)26/h2-11,25-26H,1H3,(H,24,27)/b23-12-

InChI Key

VLEVURHRKDBVLQ-FMCGGJTJSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC4=C(C=C(C=C4)O)OC3=O

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC4=C(C=C(C=C4)O)OC3=O

Origin of Product

United States

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